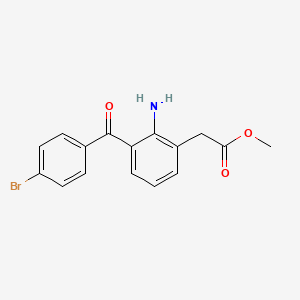

Bromfenac Methyl Ester

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C₁₆H₁₄BrNO₃ |

|---|---|

Molecular Weight |

348.19 |

Synonyms |

2-Amino-3-(4-bromobenzoyl)benzeneacetic Acid Methyl Ester |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Bromfenac Methyl Ester

Established Synthetic Routes and Chemical Transformations for Esterification

The primary route to obtaining Bromfenac (B1205295) methyl ester involves the direct esterification of its parent carboxylic acid, 2-amino-3-(4-bromobenzoyl)phenylacetic acid. googleapis.com This transformation is a fundamental reaction in organic chemistry, and several established methods can be employed.

One of the most common methods is Fischer-Speier esterification . This acid-catalyzed reaction involves heating Bromfenac with an excess of methanol (B129727) in the presence of a strong acid catalyst. Typical catalysts for this process include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction equilibrium is driven towards the formation of the ester by using a large excess of methanol, which also serves as the solvent.

Another effective, though more hazardous, method involves the use of diazomethane (CH₂N₂) . This reagent reacts rapidly and quantitatively with carboxylic acids at room temperature to produce methyl esters with nitrogen gas as the only byproduct. Due to the toxic and explosive nature of diazomethane, this method is generally reserved for small-scale laboratory syntheses.

A third approach involves a two-step process via an acyl chloride intermediate . Bromfenac can be treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive acyl chloride. This intermediate is then subsequently reacted with methanol, often in the presence of a non-nucleophilic base like pyridine, to yield Bromfenac methyl ester with high efficiency.

Finally, alkylation of the carboxylate salt provides another viable route. Bromfenac is first deprotonated with a suitable base, such as sodium or potassium carbonate, to form the corresponding carboxylate salt. This salt is then treated with a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in a polar aprotic solvent like dimethylformamide (DMF) to produce the methyl ester through a nucleophilic substitution reaction.

Optimization of Reaction Conditions for this compound Synthesis

The efficiency of this compound synthesis is highly dependent on the optimization of various reaction parameters. The goal is to maximize yield and purity while minimizing reaction times and the formation of byproducts.

For acid-catalyzed esterification, key variables include the choice and concentration of the catalyst, temperature, and reaction time. A comparative analysis often reveals that while various acid catalysts can be effective, the optimal choice depends on balancing reaction speed with potential side reactions. The temperature is typically set to the reflux temperature of the alcohol to accelerate the reaction. mdpi.com

A study on the optimization of esterification reactions highlighted several critical variables that significantly influence the conversion rate. researchgate.net While the study focused on lauric acid and ethanol, the principles are broadly applicable. The parameters evaluated included temperature, catalyst concentration, and reactant ratios. Findings indicated that temperature and the ratio of alcohol to acid have a major influence on the reaction's success. researchgate.net Increasing these parameters generally improves the reaction conversion. researchgate.net

| Parameter | Condition A | Condition B | Condition C | Outcome |

| Catalyst | Sulfuric Acid (H₂SO₄) | p-Toluenesulfonic Acid (p-TsOH) | N/A | Yields are generally high, but H₂SO₄ can sometimes lead to charring with sensitive substrates. |

| Solvent | Excess Methanol | Dichloromethane (DCM) | Dimethylformamide (DMF) | Excess methanol acts as both reactant and solvent, driving equilibrium. DCM and DMF are used in other methods. |

| Temperature | Reflux (~65°C) | Room Temperature | 40-100°C | Reflux is common for Fischer esterification. Room temperature is sufficient for diazomethane. Higher temperatures are used for condensation reactions. google.com |

| Reaction Time | 2-4 hours | 0.5-1 hour | 1-5 hours | Time is optimized based on reaction monitoring (e.g., via TLC) to ensure completion. google.com |

This table is illustrative and compiles general principles of esterification optimization. Specific yields and optimal conditions for this compound would require direct experimental comparison.

Design and Synthesis of Novel Analogues and Derivatives of this compound

The this compound molecule serves as a valuable template for the design and synthesis of new chemical entities with potentially modified biological activities. Medicinal chemists explore derivatization to probe the molecule's interaction with biological targets and to enhance its properties.

Exploration of Structure-Activity Relationships (SAR) in Derivative Design

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological effect. For Bromfenac, a known inhibitor of cyclooxygenase (COX) enzymes, SAR studies help in designing more potent or selective analogues. nih.gov

Bromfenac itself is noted to have greater COX-2 inhibitory activity compared to some other NSAIDs like ketorolac (B1673617). nih.gov The unique chemical structure, particularly the presence of a bromine atom, enhances its lipophilicity and potency, allowing for rapid penetration of ocular tissues. nih.govresearchgate.net

Modifications can be envisioned at several key positions on the this compound scaffold:

Benzoyl Ring: Replacing the bromine atom at the C4-position with other halogens (F, Cl, I) or with electron-donating or electron-withdrawing groups can significantly alter the molecule's electronic properties and its binding affinity to the COX enzymes.

Ester Moiety: The methyl ester can be swapped for other esters (ethyl, propyl, etc.) or converted to an amide to create a library of derivatives. These changes primarily influence the compound's solubility, stability, and pharmacokinetic properties. For instance, converting the carboxylic acid to various esters or amides is a common strategy in prodrug development.

| Modification Site | Example Modification | Potential Impact on Activity |

| Benzoyl Ring (C4) | Replace Br with Cl | Modulate lipophilicity and binding pocket interactions. |

| Benzoyl Ring (C4) | Replace Br with CH₃ | Alter steric and electronic profile. |

| Ester Group | Convert methyl ester to ethyl ester | Change solubility and metabolic stability. |

| Amine Group | Acetylation (N-acetyl) | Reduce basicity and alter H-bonding. |

This table presents hypothetical modifications based on common medicinal chemistry strategies for SAR exploration.

Stereoselective Synthesis Approaches for this compound Isomers

The carbon atom bearing the acetic acid group in Bromfenac is a chiral center. Therefore, Bromfenac and its methyl ester can exist as a pair of enantiomers, (R)-Bromfenac methyl ester and (S)-Bromfenac methyl ester. While the parent drug is often used as a racemic mixture, the synthesis of enantiomerically pure isomers is essential for studying the distinct pharmacological and toxicological profiles of each enantiomer.

Several strategies can be employed for stereoselective synthesis:

Chiral Resolution: This classical method involves separating the enantiomers from a racemic mixture of Bromfenac. This can be achieved by reacting the racemic acid with a chiral amine to form diastereomeric salts, which can be separated by crystallization, followed by liberation of the enantiomerically pure acid. The pure enantiomer can then be esterified to yield the corresponding pure ester isomer.

Asymmetric Synthesis: This is a more modern and efficient approach where a specific enantiomer is synthesized directly. This can be achieved using chiral catalysts or auxiliaries. For example, the asymmetric hydrogenation of a suitable prochiral precursor molecule could establish the desired stereocenter. Similar asymmetric syntheses have been developed for other NSAIDs like (S)-Flurbiprofen methyl ester using chiral palladium catalysts. researchgate.net Another approach involves the catalytic asymmetric protonation of a silyl (B83357) ketene (B1206846) acetal (B89532) derived from the ester. researchgate.net

Enzymatic Resolution: Enzymes, particularly lipases, can be used to selectively catalyze a reaction on one enantiomer of a racemic mixture. For instance, a lipase (B570770) could be used to selectively hydrolyze one enantiomer of racemic this compound, allowing for the separation of the unreacted ester enantiomer from the hydrolyzed acid enantiomer.

The development of these stereoselective routes is critical, as biological activity often resides in only one of the enantiomers.

Preclinical Pharmacological Characterization of Bromfenac Methyl Ester

In Vitro Mechanistic Studies

The primary mechanism of action for Bromfenac (B1205295) is the inhibition of prostaglandin (B15479496) synthesis. drugbank.comfda.gov This is achieved by targeting and binding to the cyclooxygenase (COX) enzymes. The identified molecular targets are:

Prostaglandin G/H synthase 1 (COX-1) drugbank.com

Prostaglandin G/H synthase 2 (COX-2) drugbank.com

Bromfenac acts as a direct inhibitor of both these enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation and pain. drugbank.comfda.gov Prostaglandins have been demonstrated in various animal models to cause disruption of the blood-aqueous humor barrier, vasodilation, increased vascular permeability, and leukocytosis. drugbank.comfda.gov

In vitro studies using cell-free systems with recombinant human enzymes have established Bromfenac as a highly potent, non-selective COX inhibitor. The addition of a bromine atom to its chemical structure significantly increases its lipophilicity and potency against both COX-1 and COX-2. nih.govresearchgate.net Its inhibitory activity is more potent than several other NSAIDs, including diclofenac (B195802) and amfenac. researchgate.netnih.gov

The potency of an NSAID is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. Studies have shown that Bromfenac is approximately 3 to 4 times more potent in inhibiting COX-2 than other ophthalmic NSAIDs. researchgate.net

Table 1: In Vitro COX-1 and COX-2 Inhibition by NSAIDs

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Source |

| Bromfenac | 0.0864 | 0.0112 | researchgate.net |

| Amfenac | 0.138 | 0.00177 | researchgate.net |

| Diclofenac | Not specified | Not specified | |

| Ketorolac (B1673617) | Not specified | Not specified |

Note: IC50 values can be influenced by the specific experimental conditions, including the source of the COX enzymes and the duration of drug exposure. researchgate.net

Beyond direct enzyme inhibition, research indicates that Bromfenac modulates key cellular signaling pathways involved in inflammation and cellular protection. A significant mechanism identified is the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. frontiersin.orgencyclopedia.pub

Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. encyclopedia.pubnih.gov In response to cellular stress, Nrf2 is released from Keap1 and moves into the nucleus. encyclopedia.pub Studies have shown that Bromfenac treatment induces the translocation of Nrf2 into the nucleus. encyclopedia.pub Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of various genes, leading to their transcription. encyclopedia.pub This pathway is crucial for regulating the expression of antioxidant and cytoprotective proteins. mdpi.com

A key downstream effect of Nrf2 activation by Bromfenac is the upregulation of Heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties. frontiersin.orgencyclopedia.pub This suggests that part of Bromfenac's therapeutic effect is derived from its ability to activate this protective cellular pathway. frontiersin.org

The modulation of the Nrf2 pathway by Bromfenac directly leads to alterations in gene and protein expression in preclinical cell lines. As a result of Nrf2 activation, an increased expression of Nrf2-target genes is observed. encyclopedia.pub The most prominently reported alteration is the upregulation of the gene HMOX1, which codes for the anti-inflammatory enzyme Heme oxygenase-1 (HO-1). frontiersin.orgencyclopedia.pub

From a proteomic perspective, studies into the metabolism of Bromfenac have identified specific enzymes that interact with the compound. Investigations employing HepG2 cells with human liver microsomes revealed that UDP-glucuronosyltransferase 2B7 (UGT2B7) is a pivotal enzyme in the metabolic activation of Bromfenac. nih.gov This metabolic process can lead to the formation of reactive intermediates, such as bromfenac indolinone (lactam). nih.gov

In Vivo Preclinical Efficacy Studies in Animal Models

Bromfenac has demonstrated potent and long-lasting anti-inflammatory activity across a range of preclinical animal models. nih.gov In a rat model of inflammation using carrageenan-induced foot edema, a single oral dose of Bromfenac produced significant anti-inflammatory effects that persisted for up to 24 hours, despite its relatively short plasma half-life of less than 4 hours. nih.gov This suggests that its duration of action is not directly correlated with plasma drug levels. nih.gov

Further studies in mice, rabbits, and dogs have confirmed that Bromfenac is substantially more potent at suppressing both acute and chronic inflammation compared to other analgesics. nih.gov Its efficacy has also been evaluated in specific models of ocular inflammation.

Table 2: Summary of Bromfenac Efficacy in Animal Models of Inflammation

| Animal Model | Key Findings | Source |

| Rat Carrageenan Foot Edema | Significant anti-inflammatory activity lasting up to 24 hours post-dose. | nih.gov |

| Rat Endotoxin-Induced Uveitis | Significantly reduced retinal Prostaglandin E2 (PGE2) levels. | researchgate.net |

| Rat Choroidal Neovascularization | Increased Nrf2 and HO-1 expression; inhibited macrophage infiltration; reduced Vascular Endothelial Growth Factor (VEGF) levels. | frontiersin.org |

| Rabbit Retinochoroidal Inflammation | Penetrated into retinochoroidal tissue in concentrations sufficient to inhibit COX-2. | researchgate.net |

These studies collectively underscore the potent anti-inflammatory effects of Bromfenac in various preclinical settings, supporting its mechanism of action via both COX inhibition and modulation of inflammatory pathways.

Evaluation in Animal Models of Nociception

There is no available information from preclinical studies evaluating Bromfenac Methyl Ester in animal models of nociception.

For the parent compound, Bromfenac, its analgesic effects have been documented in various rodent models. For instance, in the acetylcholine-induced abdominal constriction assay in mice, a model for visceral pain, orally administered Bromfenac sodium showed potent and rapid analgesic activity. nih.govnih.gov It was also evaluated in dogs, where it effectively blocked the nociceptive response induced by bradykinin. nih.gov

Comparative Pharmacological Efficacy with Parent Compound and Other Research Agents

No studies were found that compare the pharmacological efficacy of this compound with its parent compound, Bromfenac, or any other research agents.

Extensive comparative data exists for Bromfenac. Its anti-inflammatory potency has been compared to other non-steroidal anti-inflammatory drugs (NSAIDs) in models such as carrageenan-induced paw edema in rats. nih.gov In these studies, Bromfenac was found to be significantly more potent than indomethacin. nih.gov Its analgesic efficacy was also demonstrated to be superior to that of zomepirac (B1201015) and suprofen (B1682721) in the mouse abdominal constriction test. nih.gov In the context of ocular inflammation, Bromfenac has shown greater potency than diclofenac, amfenac, and ketorolac in inhibiting cyclooxygenase (COX) enzymes. researchgate.net

Due to the complete lack of published preclinical pharmacological data for this compound, a detailed article as per the requested outline cannot be generated. The scientific community has focused its research efforts on the active pharmaceutical ingredient, Bromfenac.

Pharmacokinetic and Metabolic Fate Studies in Preclinical Systems

Absorption and Distribution Studies in Animal Models

Studies on the absorption and distribution of Bromfenac (B1205295) in animal models, primarily rabbits, have been conducted to understand its ocular pharmacokinetics. Following a single topical administration of a 0.09% Bromfenac solution to rabbits, the compound was detected in all major ocular tissues, including the conjunctiva, cornea, iris-ciliary body, aqueous humor, choroid, retina, and sclera. nih.govdovepress.com Notably, levels were sustained over a 24-hour period. nih.govdovepress.com The vitreous humor was the only tissue where Bromfenac was not detected. nih.govdovepress.com

The distribution is extensive throughout the eye after a single topical dose. hres.ca High levels of radiolabelled Bromfenac have been found in the cornea, conjunctiva, and sclera, with subsequent detection in the aqueous humor, iris, and choroid, and to a lesser extent, the retina. researchgate.net This suggests that topical Bromfenac can reach the posterior segment of the eye. researchgate.net In rats, Bromfenac is readily absorbed after oral administration, with peak plasma levels achieved within 30 minutes. nih.gov Despite a short plasma half-life of less than four hours in rats, its anti-inflammatory activity persists for up to 24 hours, indicating a disconnect between plasma concentration and duration of effect. nih.gov

In Vitro Metabolic Transformation Pathways

The metabolic transformation of Bromfenac Methyl Ester is anticipated to begin with the hydrolysis of its ester group, yielding the active parent compound, Bromfenac. Subsequently, Bromfenac undergoes extensive Phase I and Phase II metabolism.

While specific studies on the enzymatic hydrolysis of this compound are not detailed in the reviewed literature, this pathway represents a fundamental metabolic process for ester-containing compounds. sci-hub.se Esterase-mediated hydrolysis is the expected initial step, converting the this compound prodrug into its pharmacologically active carboxylic acid form, Bromfenac. This biotransformation is crucial for the drug's activity, as the ester form is typically inactive. sci-hub.se This process is common for many ester prodrugs, where enzymes such as carboxylesterases, abundant in the liver, plasma, and other tissues, catalyze the reaction. For instance, the enantioselective hydrolysis of racemic naproxen (B1676952) methyl ester is effectively catalyzed by lipases. researchgate.net Similarly, enzymes like bromelain (B1164189) have been shown to catalyze the hydrolysis of other methyl esters, such as N-benzoyl-L-serine methyl ester. nih.gov This initial hydrolytic step would be essential for unmasking the active Bromfenac molecule, which then becomes a substrate for further metabolic reactions.

Following hydrolysis, Bromfenac is metabolized by the Cytochrome P450 (CYP) system. wikipedia.org The primary enzyme responsible for its metabolism is CYP2C9. wikipedia.orgnih.gov In vitro studies using recombinant human CYP enzymes have demonstrated that CYP2C9, along with CYP2C8 and CYP2C19, can catalyze the hydroxylation of Bromfenac. nih.gov However, only CYP2C9 was found to form thioether adducts when incubated with trapping agents, indicating its role in the formation of a reactive intermediate. nih.gov The metabolism of Bromfenac leads to the formation of several metabolites, including a major cyclic amide (lactam). wikipedia.org

Reaction phenotyping experiments with Bromfenac's major metabolite, Bromfenac Indolinone, showed that a wider range of CYP enzymes, including CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4, are responsible for its subsequent aliphatic hydroxylation. nih.gov Aromatic hydroxylation on the indolinone moiety is catalyzed specifically by CYP1A2 and CYP3A4. nih.gov

Table 1: Cytochrome P450 Enzymes Involved in Bromfenac Metabolism

| Enzyme | Role in Bromfenac Metabolism |

| CYP2C9 | Primary enzyme for Bromfenac hydroxylation and formation of reactive thioether adducts. wikipedia.orgnih.gov Also involved in the aliphatic hydroxylation of Bromfenac Indolinone. nih.gov |

| CYP2C8 | Catalyzes hydroxylation of Bromfenac and aliphatic hydroxylation of Bromfenac Indolinone. nih.gov |

| CYP2C19 | Catalyzes hydroxylation of Bromfenac and aliphatic hydroxylation of Bromfenac Indolinone. nih.gov |

| CYP1A2 | Involved in aliphatic and aromatic hydroxylation of Bromfenac Indolinone. nih.gov |

| CYP3A4 | Involved in aliphatic and aromatic hydroxylation of Bromfenac Indolinone. nih.gov |

| CYP2B6 | Involved in the aliphatic hydroxylation of Bromfenac Indolinone. nih.gov |

| CYP2D6 | Involved in the aliphatic hydroxylation of Bromfenac Indolinone. nih.gov |

Identification and Characterization of Metabolites and Reactive Intermediates in Preclinical Biological Matrices

Several metabolites and reactive intermediates of Bromfenac have been identified in preclinical systems. The primary metabolite is the cyclic amide, Bromfenac Indolinone, also referred to as Bromfenac lactam. wikipedia.orgnih.gov This metabolite is formed via a UGT2B7-dependent pathway. nih.govnih.gov

Further metabolism of Bromfenac and Bromfenac Indolinone leads to a variety of other products.

Hydroxylated Metabolites : CYP enzymes catalyze the hydroxylation of the parent Bromfenac molecule. nih.gov

Hydroxylated Bromfenac Indolinone : Both aliphatic and aromatic hydroxylated versions of the indolinone metabolite are formed by various CYP enzymes. nih.gov

Thioether Adducts : Reactive intermediates of both Bromfenac and Bromfenac Indolinone can form thioether adducts. One thioether adduct of hydroxylated Bromfenac and three distinct thioether adducts of hydroxylated Bromfenac Indolinone were detected in liver microsome incubations. nih.gov The aromatic hydroxylated Bromfenac Indolinone is a precursor to quinone methide and quinone imine intermediates, which are highly reactive. nih.gov

Table 2: Identified Metabolites and Intermediates of Bromfenac in Preclinical Systems

| Metabolite/Intermediate | Formation Pathway | Notes |

| Bromfenac Indolinone (Lactam) | UGT2B7-mediated cyclization of Bromfenac. nih.govnih.gov | Major metabolite. wikipedia.org |

| Hydroxylated Bromfenac | CYP2C8, CYP2C9, CYP2C19-mediated oxidation. nih.gov | Phase I metabolite. |

| Aliphatic Hydroxylated Bromfenac Indolinone | Oxidation by CYPs 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4. nih.gov | Phase I metabolite of Bromfenac Indolinone. |

| Aromatic Hydroxylated Bromfenac Indolinone | Oxidation by CYPs 1A2, 3A4. nih.gov | Precursor to reactive quinone intermediates. nih.gov |

| Thioether Adducts | Trapping of reactive intermediates with glutathione (B108866) (GSH) or N-acetylcysteine (NAC). nih.govnih.gov | Indicates formation of electrophilic reactive metabolites. |

Preclinical Bioavailability and Biodistribution Research

Preclinical research demonstrates that Bromfenac is well-absorbed and distributed, particularly into ocular tissues following topical administration. In rabbits, a single topical dose of 0.09% Bromfenac resulted in sustained drug levels across most ocular tissues for over 24 hours. dovepress.com The halogenation of Bromfenac's structure with a bromine atom is thought to increase its lipophilicity, enhancing penetration into ocular tissues compared to its parent compound, amfenac. wikipedia.orgnih.gov

Following oral administration to rats and mice, Bromfenac is absorbed rapidly. nih.gov Studies in rhesus monkeys also showed that the parent Bromfenac compound was the main drug-related material found in plasma after oral dosing. hres.ca While plasma concentrations in humans after ocular administration are often too low to be measured, the drug is highly protein-bound (99.8%). hres.cawikipedia.org Excretion is primarily through the urine (82%) and feces (13%). wikipedia.org Research has also explored novel formulations to enhance the ocular bioavailability of Bromfenac, for instance by adjusting the pH of the solution, which may allow for a lower administered concentration while maintaining efficacy. google.com

Analytical and Bioanalytical Methodologies for Bromfenac Methyl Ester Research

Chromatographic Techniques for Quantification in Preclinical Biological Samples

While specific bioanalytical methods for the quantification of Bromfenac (B1205295) Methyl Ester in preclinical biological samples are not extensively documented in publicly available literature, the methodologies developed for its parent compound, Bromfenac, provide a clear framework. Bromfenac Methyl Ester serves as a crucial reference marker in these analyses.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Bromfenac and its related compounds, including the methyl ester. Research has focused on developing robust and validated reverse-phase HPLC (RP-HPLC) methods for the estimation of Bromfenac in bulk drug and pharmaceutical formulations. These methods are essential for purity assessment and the quantification of related substances, where this compound would be a key analyte to monitor.

A typical HPLC method for Bromfenac analysis involves a C18 column as the stationary phase. The mobile phase composition is often a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector at a wavelength where Bromfenac exhibits maximum absorbance. For instance, a developed RP-HPLC method for Bromfenac Sodium utilized a mobile phase of Methanol and 0.01M Ammonium Dihydrogen Ortho Phosphate Buffer (60:40 v/v) with a pH of 6.0, achieving a retention time of 3.63 minutes. researchgate.net

Table 1: Example of HPLC Method Parameters for Bromfenac Analysis

| Parameter | Condition |

| Instrument | HPLC with UV Detector |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol: 0.01M Ammonium Dihydrogen Ortho Phosphate Buffer (60:40 v/v), pH 6.0 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 268 nm |

| Retention Time | ~3.63 minutes |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

For highly sensitive and selective quantification in complex biological matrices such as plasma or aqueous humor, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. While direct LC-MS/MS studies on this compound are not readily found, extensive research on Bromfenac in preclinical samples illustrates the applicable methodology. These studies are critical for pharmacokinetic assessments.

In such applications, after extraction from the biological matrix (e.g., via protein precipitation or liquid-liquid extraction), the analyte is separated on a C18 column and detected by a mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition. For Bromfenac, a common transition monitored is m/z 334.2 → 288.1. nih.gov

Table 2: Illustrative LC-MS/MS Parameters for Bromfenac Quantification

| Parameter | Condition |

| Instrument | Liquid Chromatograph coupled with a Tandem Mass Spectrometer |

| Column | C18 (e.g., Ace Excel 2 C18-AR, 50 × 2.1 mm, 2 µm) nih.gov |

| Mobile Phase | A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile (Gradient) nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| MRM Transition | For Bromfenac: m/z 334.2 → 288.1 nih.gov |

| Internal Standard | Amfenac or Tolmetin nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is typically employed for the analysis of volatile and thermally stable compounds. Given the chemical structure of Bromfenac and this compound, which are relatively non-volatile, GC-MS is not a standard method for their direct analysis. The analysis of potential volatile metabolites of Bromfenac has not been a primary focus in the published literature, with liquid chromatography-based methods being predominant for metabolism studies.

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of this compound, particularly in its role as a reference standard. Suppliers of this compound provide comprehensive characterization data, which includes spectroscopic analysis. synzeal.comcleanchemlab.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR spectra are crucial for the definitive structural elucidation of this compound. While specific spectral data is often proprietary and provided with the purchase of the reference standard, companies like Pharmaffiliates indicate the availability of H NMR and C NMR data for their this compound product. pharmaffiliates.compharmaffiliates.com In general, the ¹H NMR spectrum would show characteristic signals for the aromatic protons, the amine protons, the methylene (B1212753) protons of the acetate (B1210297) group, and the methyl protons of the ester group. The ¹³C NMR would similarly show distinct signals for each carbon atom in the molecule.

Infrared (IR) Spectroscopy : Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ketone and the ester groups, and C-O stretching of the ester. Studies on the parent compound, Bromfenac Sodium, have utilized FT-IR to confirm the presence of these key functional groups. ejpps.online

UV-Visible Spectroscopy : UV-Visible spectroscopy is used to determine the wavelength of maximum absorbance (λmax), which is useful for quantitative analysis by HPLC-UV. For Bromfenac Sodium, the λmax has been reported to be around 268 nm in distilled water. ejpps.online It is expected that this compound would have a similar chromophore and thus a comparable λmax.

In Vitro Dissolution and Release Rate Methodologies for Research Formulations

There is a lack of publicly available research on the in vitro dissolution and release rate methodologies specifically for formulations containing this compound. The research in this area is focused on the parent drug, Bromfenac, and its salts, which are the active pharmaceutical ingredients in final dosage forms.

However, the methodologies used for Bromfenac formulations are relevant. In vitro dissolution studies are critical for evaluating the performance of oral and ocular dosage forms. For ocular formulations of Bromfenac Sodium, in vitro release studies are performed to ensure a controlled release of the drug. These studies often employ a USP apparatus, such as the paddle apparatus (USP Apparatus 2), with a dissolution medium that mimics physiological conditions, like simulated lacrimal fluid. The amount of drug released over time is typically quantified using HPLC. For example, a study on Bromfenac Sodium ocular inserts demonstrated a controlled release over 75 minutes. ejpps.online Another study on flurbiprofen, a similar NSAID, showed that in vitro dissolution tests using nanoparticles indicated a controlled release profile. nih.gov

Computational Chemistry and in Silico Modeling of Bromfenac Methyl Ester

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Bromfenac (B1205295), docking studies have been instrumental in elucidating its interaction with its primary biological target, the cyclooxygenase (COX) enzymes, particularly COX-2.

Bromfenac is a potent non-steroidal anti-inflammatory drug (NSAID) that exhibits its therapeutic effect by inhibiting prostaglandin (B15479496) synthesis through the blockade of COX enzymes. nih.gov Studies have shown that Bromfenac is a highly potent inhibitor of COX-2. nih.govnih.gov The bromine atom on the benzoyl ring of Bromfenac enhances its lipophilicity, which contributes to its increased potency and penetration into ocular tissues. nih.gov

Docking studies of similar NSAIDs, such as diclofenac (B195802) analogues, have provided a rational basis for their COX-2 selectivity. researchgate.net These studies reveal that the binding orientation within the active site of COX-2 can differ significantly from that in COX-1, contributing to selective inhibition. researchgate.net For Bromfenac, its unique structure allows for a strong and sustained interaction with the COX-2 active site. While no specific docking studies for Bromfenac Methyl Ester are cited, it is expected to adopt a similar binding pose within the COX-2 active site, with the methyl ester group potentially influencing the binding affinity and kinetics due to altered steric and electronic properties.

Table 1: Key Target and Inhibitory Information for Bromfenac

| Parameter | Description | Finding | Citation |

|---|---|---|---|

| Primary Target | The main biological enzyme that Bromfenac inhibits. | Cyclooxygenase-2 (COX-2) | nih.gov |

| Mechanism of Action | The biochemical process by which Bromfenac exerts its effect. | Inhibition of prostaglandin synthesis by blocking COX enzymes. | nih.gov |

| Potency | The concentration of the drug required to inhibit enzyme activity by 50%. | Bromfenac is a highly potent inhibitor of COX-2. | nih.gov |

| COX-2 Selectivity | The relative inhibitory activity against COX-2 compared to COX-1. | Approximately 32 times more active against COX-2 than COX-1 in a rabbit model. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used in drug discovery to predict the activity of new compounds and to optimize the structure of lead compounds.

QSAR studies have been conducted on the parent compound of Bromfenac, amfenac, and its analogues. nih.govresearchgate.net These studies have helped to understand the structural requirements for anti-inflammatory activity in this class of compounds. The addition of a bromine atom, as in Bromfenac, was found to significantly increase the lipophilicity and, consequently, the potency against the COX-2 enzyme. nih.gov

While specific QSAR models for this compound are not available, general QSAR models for NSAIDs and other enzyme inhibitors can provide insights. nih.govresearchgate.net For instance, QSAR models for aryl-substituted cycloalkenecarboxylic acid methyl esters have been developed to predict their binding affinity for the human dopamine (B1211576) transporter. nih.gov Such models often highlight the importance of electronic and steric properties in determining biological activity. nih.gov In the case of this compound, a QSAR model would likely indicate that the size and electronegativity of the ester group, along with the bromine substitution, are critical determinants of its inhibitory potency.

Table 2: QSAR Model Insights for Related Compounds

| Compound Class | Key Finding from QSAR | Relevance to this compound | Citation |

|---|---|---|---|

| Amfenac and Analogues | Addition of bromine increases lipophilicity and COX-2 inhibitory potency. | Bromfenac itself is a testament to this finding, and the ester would retain this feature. | nih.gov |

| Arylsubstituted cycloalkenecarboxylic acid methyl esters | Electronic properties (e.g., electron-withdrawing groups) are important for binding affinity. | The electronic nature of the methyl ester group in this compound would influence its interaction with the target. | nih.gov |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are crucial in the early stages of drug development to identify candidates with favorable drug-like properties.

For Bromfenac, its lipophilic nature, enhanced by the bromine atom, allows for excellent penetration into ocular tissues. researchgate.net This is a key ADME property for its use in ophthalmic applications. In silico tools and models are routinely used to predict ADME properties such as intestinal absorption, bioavailability, and metabolism. ljmu.ac.ukljmu.ac.uk For example, Caco-2 cell permeability assays are often modeled in silico to predict human intestinal absorption. ljmu.ac.uk

While specific in silico ADME predictions for this compound are not published, we can infer some of its likely properties. The esterification of the carboxylic acid group in Bromfenac to form this compound would increase its lipophilicity. This could potentially enhance its ability to cross biological membranes, such as the cornea. However, it would also be susceptible to hydrolysis by esterase enzymes in the body, which could convert it back to the active parent drug, Bromfenac. ljmu.ac.uk This suggests that this compound could act as a prodrug. In silico models can predict the sites of metabolism, and it is likely that the ester linkage would be identified as a primary site of enzymatic cleavage. ljmu.ac.uk

Table 3: Predicted ADME Properties of Bromfenac and Inferences for this compound

| ADME Property | Finding for Bromfenac | Likely Implication for this compound | Citation |

|---|---|---|---|

| Absorption/Penetration | Enhanced penetration into ocular tissues due to lipophilicity. | Increased lipophilicity may further enhance penetration. | researchgate.net |

| Metabolism | Subject to metabolism. | Susceptible to hydrolysis by esterases, potentially acting as a prodrug. | ljmu.ac.uk |

| Drug-likeness | Generally favorable for ophthalmic use. | Predicted to have good drug-like properties, though solubility could be a consideration. | researchgate.netsemanticscholar.org |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. MD simulations can provide detailed insights into the conformational flexibility of a molecule and the dynamic interactions between a ligand and its target protein.

MD simulations have been used to study the binding of various inhibitors to their target enzymes, providing a deeper understanding of the binding stability and the key residues involved in the interaction. nih.govmdpi.com For Bromfenac, MD simulations of its complex with COX-2 would reveal the stability of the binding pose predicted by docking studies. These simulations could also elucidate the role of water molecules in mediating the interaction and the conformational changes that may occur in both the ligand and the protein upon binding.

Table 4: Potential Insights from Molecular Dynamics Simulations

| Simulation Aspect | Potential Finding for this compound | General Citation |

|---|---|---|

| Binding Stability | The complex between this compound and COX-2 is likely to be stable over the simulation time. | mdpi.com |

| Conformational Flexibility | The methyl ester group may exhibit some rotational freedom within the active site. | researchgate.net |

| Key Interactions | The core structure of the molecule would likely maintain key hydrogen bonds and hydrophobic interactions with active site residues. | nih.gov |

Advanced Research Applications and Future Directions for Bromfenac Methyl Ester

Investigation of Bromfenac (B1205295) Methyl Ester as a Chemical Probe for Inflammatory Pathways

Bromfenac Methyl Ester, as the prodrug of the potent nonsteroidal anti-inflammatory drug (NSAID) Bromfenac, serves as a valuable chemical tool in preclinical research to investigate inflammatory cascades. Its utility as a probe stems from its ability to be hydrolyzed by intracellular esterases to release Bromfenac, which then selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. nih.govmdpi.comheraldopenaccess.us This mechanism allows researchers to dissect the specific role of the COX-2 pathway in various pathological processes.

By introducing this compound into cellular or animal models of inflammation, scientists can effectively silence the production of prostaglandins, key mediators of inflammation, pain, and fever. nih.govmdpi.com The high selectivity of Bromfenac for COX-2 over COX-1 makes its methyl ester prodrug a precise tool for distinguishing the effects of these two enzyme isoforms. nih.gov For instance, in models of neuroinflammation, application of the active compound, Bromfenac, has been shown to reduce glial activation and the production of inflammatory markers like prostaglandin (B15479496) E2 (PGE2), thereby helping to elucidate the contribution of the COX-2 pathway to neuronal damage. nih.govnih.govarvojournals.org

The use of the methyl ester form as a probe offers advantages in terms of cell permeability. The increased lipophilicity of the ester compared to the parent carboxylic acid can facilitate its passage across cell membranes, allowing for efficient delivery of the active inhibitor to its intracellular target. This characteristic is particularly useful for in vitro studies investigating the downstream effects of COX-2 inhibition within specific cell types. While some research has focused on developing radiolabeled probes like 11C-ketoprofen methyl ester for imaging COX-1, a similar approach with a labeled this compound could theoretically be used to visualize and quantify COX-2 expression and activity in living organisms using techniques like Positron Emission Tomography (PET). medwinpublishers.com

Table 1: Comparative COX Inhibition Profile of Bromfenac

| Compound | Target Enzyme | IC50 (µM) | Selectivity |

| Bromfenac | COX-1 | 0.210 | COX-2 Selective |

| COX-2 | 0.0066 | (32x) | |

| Ketorolac (B1673617) | COX-1 | 0.02 | COX-1 Selective |

| COX-2 | 0.12 | (6x) |

IC50: The concentration of a drug that is required for 50% inhibition in vitro. Data derived from studies on the active Bromfenac sodium salt. nih.gov

Development of Novel Drug Delivery Systems for Preclinical Research Applications

To enhance the utility of this compound in preclinical research, particularly for localized and sustained-release applications, various novel drug delivery systems are being explored. These systems aim to overcome the limitations of conventional formulations, improving the bioavailability and residence time of the compound at the target site. nih.gov This is critical in animal models where repeated administration can be stressful and impractical.

Nanoparticle-based carriers represent a promising strategy. nih.gov Loading this compound into polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can protect the prodrug from premature degradation and control its release kinetics. mdpi.com These nanocarriers can be engineered to target specific tissues or cells by modifying their surface with ligands. In preclinical ophthalmic research, such systems can enhance corneal penetration and provide sustained levels of the active drug in retinal tissues, allowing for long-term studies on inflammatory eye diseases with reduced dosing frequency. nih.govmdpi.com

Other advanced delivery platforms being investigated for NSAIDs that could be adapted for this compound include:

Liposomes: These lipid-based vesicles can encapsulate lipophilic compounds like methyl esters, improving solubility and facilitating transport across biological membranes.

Nanoemulsions: Oil-in-water emulsions can carry hydrophobic drugs, potentially increasing their ocular bioavailability and reducing irritation. rsc.org

In situ Gels: These are polymer solutions that are liquid at room temperature but transition to a gel phase upon instillation into the eye, providing a sustained-release depot for the entrapped compound.

The development of these systems is crucial for enabling more sophisticated preclinical experiments. For example, a sustained-release formulation of this compound could be implanted in a specific tissue in an animal model to study the chronic effects of localized COX-2 inhibition on disease progression, which would be impossible to achieve with a rapidly clearing solution.

Exploration of Multidrug Combinations and Synergistic Effects in Animal Models

Preclinical research is actively exploring the synergistic potential of combining this compound with other therapeutic agents to enhance anti-inflammatory effects and target multiple disease pathways. These combination strategies are particularly relevant in complex multifactorial diseases where inhibiting a single target may not be sufficient.

One significant area of investigation is the combination of Bromfenac with corticosteroids, such as prednisolone. In animal models of ocular inflammation, the concurrent administration of an NSAID and a steroid has been shown to more effectively reduce inflammation than either agent alone. ekb.eg This is attributed to their complementary mechanisms of action: NSAIDs block prostaglandin synthesis via COX inhibition, while corticosteroids inhibit phospholipase A2, acting further upstream in the arachidonic acid cascade, and also suppress the expression of multiple inflammatory genes. ekb.eg

Another promising combination is with anti-vascular endothelial growth factor (VEGF) agents, such as bevacizumab and aflibercept, for treating retinal diseases like neovascular age-related macular degeneration (AMD) and diabetic macular edema. nih.govnih.gov Preclinical and clinical evidence suggests that Bromfenac can reduce the frequency of required anti-VEGF injections. nih.govphysiciansweekly.comarvojournals.org The proposed synergy involves Bromfenac's ability to reduce inflammation—a key component of these diseases—and potentially inhibit VEGF activity through its effects on the COX-2 pathway. nih.gov Animal models are essential for optimizing the dosing and timing of such combination therapies to maximize efficacy.

Table 2: Preclinical and Clinical Findings on Bromfenac Combination Therapy

| Combination Agent | Disease Model/Indication | Observed Synergistic Effect | Reference |

| Corticosteroids (e.g., Prednisolone) | Postoperative Ocular Inflammation | Enhanced reduction in inflammatory markers compared to monotherapy. | ekb.eg |

| Anti-VEGF Agents (e.g., Aflibercept) | Exudative Age-Related Macular Degeneration | Significant reduction in the required number of intravitreal injections. | arvojournals.org |

| Anti-VEGF Agents (e.g., Bevacizumab) | Exudative Age-Related Macular Degeneration | Improved visual acuity and retinal parameters compared to monotherapy. | nih.gov |

Unexplored Preclinical Research Avenues and Hypothesis Generation

The potent and selective COX-2 inhibitory action of Bromfenac, delivered via its methyl ester prodrug, opens up numerous unexplored avenues for preclinical research beyond its current applications in ophthalmology. Generating novel hypotheses based on its mechanism of action is key to unlocking its full therapeutic potential.

Hypothesis 1: Neuroprotection in Central Nervous System (CNS) Disorders. Recent studies have demonstrated that Bromfenac exerts neuroprotective effects on retinal ganglion cells in animal models of glaucoma and optic nerve injury by reducing neuroinflammation and gliosis. nih.govnih.govarvojournals.org This suggests a broader potential for this compound in CNS disorders where neuroinflammation is a critical factor.

Unexplored Avenue: Investigation of this compound in preclinical models of traumatic brain injury (TBI), Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). researchgate.netnih.govoup.com

Hypothesis: By crossing the blood-brain barrier (potentially aided by a suitable delivery system) and inhibiting COX-2 in activated microglia and astrocytes, this compound could reduce neuronal death and improve cognitive or motor outcomes in these models.

Hypothesis 2: COX-Independent Anti-neoplastic Activity. Some NSAIDs, such as sulindac, have been shown to possess anti-cancer properties that are independent of their COX-inhibitory activity. mdpi.com These "off-target" effects often involve the modulation of other signaling pathways, such as phosphodiesterase inhibition, leading to apoptosis in tumor cells. mdpi.com

Unexplored Avenue: Screening Bromfenac and its derivatives, including the methyl ester, for COX-independent effects on cancer cell proliferation and survival.

Hypothesis: this compound or a structurally related analogue might inhibit tumor cell growth through mechanisms distinct from prostaglandin synthesis blockade, offering a potential new strategy for cancer chemoprevention or therapy with a different side-effect profile.

Hypothesis 3: Resolution of Inflammation in Systemic Inflammatory Diseases. The role of COX-2 in systemic inflammatory conditions like rheumatoid arthritis is well-established. While systemic NSAIDs are used, targeted delivery could improve efficacy and reduce side effects.

Unexplored Avenue: Development of a targeted delivery system (e.g., ligand-coated nanoparticles) for this compound to deliver it specifically to inflamed joints in animal models of arthritis.

Hypothesis: Targeted delivery of this compound to inflamed synovial tissue would lead to high local concentrations of the active drug, potently suppressing inflammation and joint damage with minimal systemic exposure.

Strategies for Modulating Ester Hydrolysis Kinetics for Prodrug Design Optimization in Preclinical Settings

The efficacy of this compound as a prodrug is fundamentally dependent on the rate at which it is hydrolyzed by esterase enzymes to release the active Bromfenac molecule. researchgate.net Optimizing this hydrolysis kinetic is a key strategy in preclinical prodrug design to tailor the compound's behavior for specific research applications. The goal is to control the onset, duration, and site of drug action. nih.govnih.gov

Several strategies can be employed to modulate the rate of ester hydrolysis:

Modification of the Ester Group: The steric and electronic properties of the alcohol moiety of the ester can significantly influence its susceptibility to enzymatic cleavage. researchgate.net While the current compound is a methyl ester, creating a series of alkyl esters (e.g., ethyl, propyl, isopropyl) could systematically alter the hydrolysis rate. Generally, increasing the steric bulk around the ester bond can slow down enzymatic hydrolysis, leading to a more sustained release of the parent drug. nih.gov

Introduction of Spacers/Linkers: Incorporating a chemical linker, such as a glycol spacer, between the Bromfenac molecule and the ester group can modify the hydrolysis kinetics. mdpi.com The length and chemical nature of the linker can alter the substrate's fit within the active site of esterase enzymes, providing another level of control over the release rate. This approach allows for fine-tuning the prodrug's half-life in a biological system.

By synthesizing and testing a series of modified ester prodrugs in preclinical models, researchers can select the optimal candidate for a given therapeutic goal. For example, a rapidly hydrolyzed prodrug might be desirable for acute inflammation, whereas a slowly hydrolyzed version would be better suited for studying the effects of long-term, low-level COX-2 inhibition in a chronic disease model. researchgate.netfrontiersin.org

Q & A

How can researchers optimize the synthesis of Bromfenac Methyl Ester using experimental design methodologies?

Methodological Answer:

The Taguchi method is a robust statistical approach for optimizing synthesis parameters with minimal experimental runs. For methyl ester derivatives like this compound, critical parameters include catalyst type (e.g., NaOH vs. KOH), catalyst concentration (0.5–1.5 wt%), molar ratio of alcohol to substrate (e.g., 1:6–1:12), and reaction temperature (25–60°C). A Taguchi L9 orthogonal array can systematically evaluate these factors, with ANOVA identifying the most influential parameters (e.g., catalyst concentration contributed 77.6% to yield variance in rapeseed methyl ester studies). Validation under optimized conditions can achieve yields >95% .

What analytical techniques are recommended for assessing the purity and structural integrity of this compound?

Methodological Answer:

- Gas Chromatography (GC): Quantifies fatty acid methyl ester (FAME) content using flame ionization detectors (FID) and capillary columns (e.g., HP-Innowax). Oven temperature gradients (140–260°C) resolve complex ester mixtures .

- Nuclear Magnetic Resonance (NMR): Confirms esterification via characteristic peaks (e.g., methyl ester protons at δ 3.6–3.7 ppm).

- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.

- Purity Assessment: Use HPLC with UV detection (e.g., λ = 254 nm) and reference standards .

How should researchers address contradictory data in reaction yield or purity across studies?

Methodological Answer:

Discrepancies often arise from variability in catalyst activity , substrate pre-treatment (e.g., free fatty acid removal), or reaction kinetics (e.g., incomplete transesterification). To resolve contradictions:

- Replicate Experiments: Conduct triplicate trials under standardized conditions.

- Control Parameters: Fix variables like stirring rate and solvent purity.

- Statistical Analysis: Apply ANOVA or t-tests to identify significant outliers. For example, catalyst concentration discrepancies in methyl ester synthesis were resolved by Taguchi-derived optimization, reducing yield variability from ±15% to ±3% .

What statistical methods are suitable for analyzing the interaction effects of reaction parameters in this compound synthesis?

Methodological Answer:

- Factorial Design: Evaluates interactions between ≥3 variables (e.g., catalyst type × temperature).

- Response Surface Methodology (RSM): Models non-linear relationships (e.g., quadratic effects of temperature on esterification rate).

- Signal-to-Noise (S/N) Ratios: Taguchi method quantifies parameter robustness against noise (e.g., "larger-the-better" S/N ratios prioritize maximum yield).

- Contribution Analysis: Rank parameters by percentage impact (e.g., catalyst concentration > temperature > molar ratio) .

How can researchers ensure reproducibility of this compound synthesis across laboratories?

Methodological Answer:

- Detailed Protocols: Document exact reagent grades (e.g., ≥99% purity), equipment specifications (e.g., reflux condenser dimensions), and environmental controls (e.g., humidity <30%).

- Reference Standards: Use certified FAME mixes (e.g., Supelco Grain FAME) for GC calibration.

- Data Reporting: Include raw chromatograms, NMR spectra, and statistical confidence intervals. Journals like Medicinal Chemistry Research mandate full experimental transparency to enable replication .

What are the best practices for characterizing and reporting novel this compound derivatives?

Methodological Answer:

- IUPAC Nomenclature: Avoid abbreviations; use systematic names (e.g., methyl 2-amino-3-(4-bromobenzoyl)phenylacetate).

- Physicochemical Data: Report melting point, solubility (e.g., in DMSO), and λmax (UV/Vis).

- Spectral Data: Provide 1H/13C NMR (δ ppm, multiplicity), IR (key functional groups), and HRMS (m/z with <5 ppm error).

- Purity Metrics: Include HPLC retention times and area-under-curve (AUC) percentages .

How do solvent polarity and reaction medium pH influence the stability of this compound during synthesis?

Methodological Answer:

- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may hydrolyze esters at elevated temperatures.

- pH Control: Maintain pH 8–9 for base-catalyzed transesterification; acidic conditions (pH <2) promote ester hydrolysis.

- Kinetic Studies: Monitor degradation via timed sampling and Arrhenius plots to determine activation energy (Ea) .

What ethical considerations apply to the synthesis and application of this compound in biomedical research?

Methodological Answer:

- Safety Protocols: Adhere to OSHA guidelines for handling brominated compounds (e.g., fume hood use, PPE).

- Animal/Human Studies: Obtain IRB approval for in vivo testing; disclose toxicity thresholds (e.g., LD50) and solvent carriers (e.g., cyclodextrin for aqueous delivery).

- Data Integrity: Avoid selective reporting; publish negative results (e.g., failed catalytic conditions) to prevent redundancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.